Hexamethylindanopyran, (4S,7S)-
Description
Historical Trajectories and Current Academic Relevance of Indanopyran Derivatives
Indanopyran derivatives, a class of polycyclic aromatic compounds, have a significant history rooted in the fragrance industry. The most prominent member of this family is hexamethylindanopyran, commercially known as Galaxolide. wikipedia.org First synthesized in 1956, it saw widespread use in the late 1960s, becoming a key component in fabric softeners, detergents, and fine fragrances due to its clean, sweet, and musky floral woody scent. wikipedia.org
The academic relevance of indanopyran derivatives extends from their synthesis and structural elucidation to their application and environmental fate. Research has focused on developing efficient synthetic routes to these complex molecules and understanding the structure-activity relationships that govern their olfactory properties. In contemporary research, the focus has expanded to include the study of their biological activities and their roles as intermediates in the synthesis of more complex molecules. ontosight.ai
Precise Stereochemical Designation and Significance of the (4S,7S)-Isomer in Organic Chemistry
The designation "(4S,7S)-" refers to the specific stereochemistry of the hexamethylindanopyran molecule. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.orgresearchgate.net In the case of hexamethylindanopyran, the (4S,7S) notation specifies the absolute configuration at the chiral centers on the 4th and 7th carbon atoms of the cyclopenta[g]-2-benzopyran backbone. ontosight.ai
The significance of this precise stereochemical arrangement is paramount, particularly in the context of its primary application as a fragrance ingredient. The spatial arrangement of the methyl groups influences the molecule's conformational stability and its interactions with olfactory receptors. Research has demonstrated that the specific isomers of hexamethylindanopyran possess distinct odor characteristics and potencies. Notably, the (4S,7R) and (4S,7S) forms are recognized as having the most powerful musk notes, with remarkably low odor thresholds. wikipedia.org This highlights the critical role of stereochemistry in determining the biological activity of chiral molecules.
Table 1: Chemical Properties of Hexamethylindanopyran, (4S,7S)-
| Property | Value |
| IUPAC Name | (4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
| Molecular Formula | C18H26O |
| Molecular Weight | 258.4 g/mol |
| CAS Number | 172339-62-7 |
Sources: nih.gov
Overview of Contemporary Research Paradigms for Hexamethylindanopyran, (4S,7S)-
Contemporary research on hexamethylindanopyran, (4S,7S)- and its related isomers encompasses several key areas. A primary focus remains within the fragrance industry, where efforts continue to optimize its synthesis and explore the nuances of its olfactory properties. ontosight.ai The multi-step synthesis of this compound involves complex organic reactions, and industrial-scale production requires meticulous control of reaction conditions to ensure high purity and the desired stereochemistry.
Beyond its use in fragrances, scientific investigation into the broader biological and environmental profile of hexamethylindanopyran is ongoing. ontosight.aiwomensvoices.org Due to its widespread use, its persistence in the environment and its presence in wastewater and surface waters have become subjects of study. ontosight.aiwomensvoices.org Research is actively exploring the potential interactions of this compound within biological systems. womensvoices.org These studies are crucial for a comprehensive understanding of the lifecycle and impact of this widely used synthetic chemical.
Structure
2D Structure
3D Structure
Properties
CAS No. |
172339-62-7 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
InChI Key |
ONKNPOPIGWHAQC-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4s,7s Hexamethylindanopyran
Industrial-Scale Synthesis and Process Optimization for (4S,7S)-Hexamethylindanopyran
Large-Scale Reactor Systems and Controlled Environmental Conditions
The production of (4S,7S)-Hexamethylindanopyran in industrial settings necessitates the use of large-scale chemical reactors where reaction parameters are meticulously controlled to ensure both high yield and high stereoselectivity. The synthesis generally involves the cyclization of specific chemical precursors, a reaction that is highly sensitive to environmental conditions.
Reactor Systems: While specific reactor configurations for (4S,7S)-Hexamethylindanopyran are often proprietary, the synthesis of chiral molecules on a large scale typically employs either batch reactors or, increasingly, continuous flow reactor systems. unimi.it
Batch Reactors: These are large, stirred-tank reactors where reactants are loaded, the reaction proceeds over a set time, and the product is then harvested. For stereoselective synthesis, these reactors must provide excellent temperature control and homogenous mixing to ensure consistent reaction kinetics.
Continuous Flow Reactors (Microreactors): Modern approaches may utilize continuous flow chemistry, where reactants are continuously pumped through a network of tubes or channels. unimi.itrug.nl These systems offer superior control over reaction parameters like temperature, pressure, and residence time, which is critical for managing stereochemistry. unimi.it The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, preventing temperature fluctuations that could lead to the formation of undesired isomers. rug.nl
Controlled Environmental Conditions: The stereochemical outcome of the synthesis is highly dependent on the precise control of several environmental factors within the reactor system. Strong acids, such as aluminum chloride, are often used as catalysts in the cyclization step. regulations.gov
| Parameter | Controlled Condition | Rationale for Stereoselectivity |
| Temperature | Precisely maintained at a specific setpoint. | Reaction kinetics and the energy barrier for the formation of different stereoisomers are temperature-dependent. Controlling the temperature favors the transition state leading to the (4S,7S) isomer. |
| Pressure | Maintained at or near atmospheric pressure, or controlled under vacuum. | Influences reaction rates and the boiling points of solvents and reactants, ensuring the reaction mixture remains in the desired phase. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon). | Prevents side reactions such as oxidation that could consume reactants or create impurities, and which might not be stereoselective. |
| Catalyst Conc. | Optimized and kept constant. | The concentration of the catalyst (e.g., a strong acid) can influence the reaction pathway and the ratio of stereoisomers produced. |
| Mixing/Agitation | Vigorous and consistent. | Ensures uniform temperature distribution and concentration of reactants and catalysts, preventing localized "hot spots" or concentration gradients that could lead to the formation of byproducts or other isomers. |
This table presents generalized controlled conditions for stereoselective synthesis. Specific values for (4S,7S)-Hexamethylindanopyran production are proprietary.
Following the reaction, purification steps such as distillation or crystallization are employed to separate the desired (4S,7S)-Hexamethylindanopyran from any remaining reactants, byproducts, and other stereoisomers, ensuring high purity in the final product.
Engineering Principles for Stereochemical Purity in Production
Achieving an enantiomerically pure product on a large scale is a primary goal of process chemistry, as even small amounts of isomeric impurities can be unacceptable. nih.gov The synthesis of (4S,7S)-Hexamethylindanopyran relies on key engineering and chemical principles to maximize stereochemical purity.
Key Engineering Strategies:
Asymmetric Catalysis: The core principle for achieving stereoselectivity is the use of chiral catalysts or chiral auxiliaries. While specifics for this compound are not public, the general approach involves a catalyst that is itself chiral. This chiral catalyst creates a chiral environment around the reactants, selectively lowering the activation energy for the reaction pathway that leads to the desired (4S,7S) isomer.
Substrate Control: The structure of the starting materials can be designed to intrinsically favor the formation of one stereoisomer over another during the cyclization reaction.
Process Control and Optimization: Advanced process analytical technology (PAT) may be integrated into the reactor system. In-situ monitoring (e.g., using spectroscopic methods) allows for real-time adjustments to reaction conditions to maintain the optimal pathway for the desired stereoisomer.
Downstream Processing: The design of purification processes is critical. Multi-stage distillation or fractional crystallization techniques are engineered to effectively separate molecules based on subtle differences in their physical properties, which can vary between stereoisomers.
The development of a successful large-scale, stereoselective synthesis is a complex task that requires a deep understanding of reaction mechanisms and significant creative effort to make the process both functional and consistent. nih.gov The application of these advanced engineering principles is essential for the reliable production of high-purity (4S,7S)-Hexamethylindanopyran for its use in various industries.
Chemical Reactivity and Transformation Studies of Hexamethylindanopyran, 4s,7s
Substitution Reactions and Functionalization of the Indanopyran Moiety
Electrophilic Aromatic Substitution
The benzene (B151609) ring fused within the indanopyran skeleton is electron-rich due to the activating effect of the ether oxygen, making it susceptible to electrophilic aromatic substitution (EAS). The oxygen atom donates electron density to the ring through resonance, primarily at the ortho and para positions relative to the ether linkage. However, the substitution pattern of the aromatic ring in (4S,7S)-Hexamethylindanopyran leaves only specific positions available for electrophilic attack.
Detailed research findings on specific electrophilic aromatic substitution reactions of (4S,7S)-Hexamethylindanopyran are not extensively documented in publicly available literature. However, based on the principles of organic chemistry, the aromatic ring is expected to undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation. The ether oxygen is an activating group, directing incoming electrophiles to the positions ortho and para to it. Given the existing substitution pattern, the most likely position for electrophilic attack is the carbon atom adjacent to the ether oxygen.
Table 1: Representative Electrophilic Aromatic Substitution Reactions of (4S,7S)-Hexamethylindanopyran
| Reaction Type | Reagents | Expected Major Product(s) | Reaction Conditions |
| Bromination | Br₂ / FeBr₃ | Mono-brominated Hexamethylindanopyran | Anhydrous conditions, Lewis acid catalyst |
| Nitration | HNO₃ / H₂SO₄ | Mono-nitrated Hexamethylindanopyran | Concentrated acids, controlled temperature |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylated Hexamethylindanopyran derivative | Anhydrous conditions, Lewis acid catalyst |
Note: This table represents expected reactions based on the general principles of electrophilic aromatic substitution on activated aromatic ethers. Specific experimental data for (4S,7S)-Hexamethylindanopyran is limited.
Nucleophilic Additions
The term "nucleophilic additions" typically refers to the addition of a nucleophile to an unsaturated center, such as a carbonyl group or an activated double bond. In the context of (4S,7S)-Hexamethylindanopyran, the core structure lacks a carbonyl group, and the aromatic ring is electron-rich, making it generally unreactive towards nucleophilic aromatic substitution unless a leaving group is present and the ring is activated by strong electron-withdrawing groups.
However, the ether linkage in the pyran ring, particularly the benzylic C-O bond, can be susceptible to nucleophilic attack under certain conditions, leading to cleavage of the pyran ring. This reaction is not a nucleophilic addition in the classical sense but rather a nucleophilic substitution at a saturated carbon. Such cleavage typically requires protonation of the ether oxygen by a strong acid to create a good leaving group (an alcohol). The subsequent attack by a nucleophile can then open the ring.
Table 2: Potential Nucleophilic Substitution Reaction of (4S,7S)-Hexamethylindanopyran
| Reaction Type | Reagents | Expected Product | General Conditions |
| Ether Cleavage | Strong acid (e.g., HBr, HI) | Halogenated indane derivative with a hydroxyl group | Concentrated aqueous acid, heat |
Note: This table illustrates a potential nucleophilic substitution reaction based on the known chemistry of benzylic ethers. Specific studies on (4S,7S)-Hexamethylindanopyran are not widely reported.
Photochemical Reactivity and Degradation Pathways of (4S,7S)-Hexamethylindanopyran
The photochemical behavior of (4S,7S)-Hexamethylindanopyran is of significant interest due to its widespread use and subsequent environmental presence. As a component of the commercial mixture Galaxolide, its degradation under the influence of light has been the subject of several studies.
Research has shown that Hexamethylindanopyran is a photolabile compound. numberanalytics.com Its degradation can occur through direct photolysis or be mediated by reactive oxygen species (ROS) in indirect photolysis processes. acs.org The presence of substances like humic acids, nitrates, and carbonates in natural waters can influence the rate and pathway of its degradation. acs.orgucalgary.ca
A primary and frequently identified degradation product of Hexamethylindanopyran upon exposure to UV or simulated sunlight is HHCB-lactone. numberanalytics.com The formation of this lactone involves the oxidation of the benzylic methylene (B1212753) group adjacent to the ether oxygen. Theoretical studies, using density functional theory (DFT), suggest that hydroxyl radicals (•OH) play a crucial role in the decomposition of Hexamethylindanopyran, proceeding mainly through hydrogen abstraction from the benzylic position, as well as through the addition of •OH to the aromatic ring. numberanalytics.com
Table 3: Key Findings in the Photochemical Degradation of Hexamethylindanopyran
| Degradation Process | Key Reactive Species | Major Identified Product | Influencing Factors |
| Direct Photolysis | UV/Simulated Sunlight | HHCB-lactone | Light intensity |
| Indirect Photolysis | Hydroxyl Radicals (•OH) | HHCB-lactone and other oxidized products | pH, presence of H₂O₂, dissolved organic matter numberanalytics.comacs.org |
Note: The data is primarily derived from studies on Galaxolide, the isomeric mixture containing (4S,7S)-Hexamethylindanopyran.
Molecular Mechanisms of 4s,7s Hexamethylindanopyran Interaction with Olfactory Receptors
Ligand-Receptor Binding Affinity and Specificity Studies
The ability of (4S,7S)-Hexamethylindanopyran to elicit a scent is fundamentally dependent on its ability to bind to one or more olfactory receptors with sufficient affinity and specificity. The strength of this interaction determines the potency of the odorant.
Through genome-wide association studies, researchers have identified a specific human olfactory receptor, OR4D6 , that plays a crucial role in the perception of Hexamethylindanopyran (commonly known by its trade name, Galaxolide). plos.orgbiorxiv.org Genetic variations, specifically single nucleotide polymorphisms (SNPs), within the OR4D6 gene are linked to how individuals perceive the intensity of Galaxolide. plos.orgsciencealert.com This finding was significant as it provided the first behavioral evidence for the role of a specific human olfactory receptor in musk perception and suggested that variations in this receptor could be responsible for specific anosmia, the inability to smell this particular compound. plos.orgbiorxiv.org
While OR4D6 is a key receptor, the perception of a complex scent like musk may involve multiple receptors. plos.org Other receptors, such as OR5AN1 and OR5A2, have been studied in the context of musk perception. However, OR5AN1 responds primarily to macrocyclic and nitro musks, not polycyclic musks like Galaxolide. researchgate.netnih.gov While some studies found a statistical association between SNPs near OR5AN1 and OR5A2 and Galaxolide perception, this is thought to be due to the close genetic linkage of these genes with OR4D6, and in vitro functional tests have not shown a response of these receptors to Galaxolide. researchgate.netnih.gov
Table 1: Olfactory Receptors Associated with Hexamethylindanopyran (Galaxolide) Perception
| Receptor | Evidence of Interaction | Notes |
| OR4D6 | Strong (Genome-Wide Association) plos.orgbiorxiv.org | Genetic variants are associated with perceptual differences in Galaxolide intensity and specific anosmia. plos.org |
| OR5AN1 | Weak/Indirect researchgate.netnih.gov | Responds to other musk types (nitro, macrocyclic) but not Galaxolide in vitro. nih.gov Association is likely due to genetic linkage with OR4D6. |
| OR5A2 | Weak/Indirect researchgate.net | Association with Galaxolide perception is likely due to genetic linkage with other nearby olfactory receptor genes. |
The three-dimensional shape of an odorant molecule is critical for its interaction with olfactory receptors. Hexamethylindanopyran is a chiral molecule, meaning it exists in different stereoisomeric forms that are mirror images of each other or non-superimposable non-mirror images. Research has unequivocally demonstrated that the stereochemistry of Hexamethylindanopyran profoundly influences its olfactory properties.
The musky odor is primarily attributed to the enantiomers with a (4S) configuration. nih.govresearchgate.net Studies on the different stereoisomers of Galaxolide have shown that the (4S,7S) and (4S,7R) isomers are the most potent, while their corresponding (4R) enantiomers are significantly weaker or even odorless. This stereospecificity highlights that the binding pocket of the responsible olfactory receptor(s) is highly structured, accommodating the (4S)-configured molecules much more effectively. The rigid structure of the Hexamethylindanopyran molecule enhances its binding affinity to these specific receptors.
Signal Transduction Cascades Triggered by Receptor Activation
Once (4S,7S)-Hexamethylindanopyran binds to an olfactory receptor like OR4D6, it doesn't directly cause a nerve impulse. Instead, it triggers a sophisticated intracellular signaling cascade, converting the chemical signal of the odorant into an electrical signal that the brain can interpret.
Olfactory receptors are members of the vast G-protein coupled receptor (GPCR) superfamily. google.comnih.gov The activation of an olfactory receptor by an odorant like (4S,7S)-Hexamethylindanopyran initiates the canonical olfactory signaling pathway. This process begins with a conformational change in the receptor, which in turn activates a specialized heterotrimeric G-protein called Gα-olf. researchgate.netgoogle.com
The activated Gα-olf subunit dissociates and binds to another enzyme, adenylyl cyclase type III (ACIII), stimulating it to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). reactome.orgnih.gov This makes cAMP a crucial "second messenger" in this pathway, amplifying the initial signal from the single odorant-receptor binding event. researchgate.net
The increase in intracellular cAMP concentration leads to the next step in the cascade. The cAMP molecules bind to and open cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane. reactome.orgnih.gov The opening of these channels allows a rapid influx of positively charged ions, primarily calcium (Ca²⁺), into the cell.
Computational Modeling of Hexamethylindanopyran, (4S,7S)-Olfactory Receptor Interactions
Due to the significant challenges in experimentally determining the three-dimensional structures of olfactory receptors, computational methods like homology modeling and molecular docking have become invaluable tools. nih.govgenominfo.orgnih.gov These in silico techniques allow researchers to build predictive models of receptor structures and simulate how ligands like (4S,7S)-Hexamethylindanopyran fit within their binding sites.
Homology modeling uses the known structures of related proteins (like other GPCRs) as templates to predict the structure of an olfactory receptor. genominfo.org Subsequently, molecular docking simulations can be performed to place the (4S,7S)-Hexamethylindanopyran molecule into the predicted binding pocket of a receptor like OR4D6. These simulations calculate the binding affinity, which can be expressed as a docking score, and identify the specific amino acid residues within the receptor that are likely to interact with the odorant. nih.govsemanticscholar.org
Such studies have helped to characterize the presumed hydrophobic binding pocket of musk receptors. nih.govresearchgate.net For instance, molecular docking simulations have been used to compare the binding affinity of different stereoisomers, providing a molecular-level explanation for the observed stereochemical preference in odor perception. vulcanchem.com These computational approaches are crucial for understanding the structure-activity relationships of odorants and for designing novel fragrance molecules. nih.gov
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. These in-silico techniques provide insights into the binding poses, affinities, and the dynamic behavior of the ligand-receptor complex, which are often difficult to obtain through experimental methods alone for olfactory receptors.
While detailed molecular dynamics simulation studies specifically for (4S,7S)-Hexamethylindanopyran are not extensively available in publicly accessible literature, molecular docking studies have provided initial insights into its differential interaction with olfactory receptors compared to its stereoisomers. One key finding is the difference in binding affinity between the (4S,7S) and (4R,7S) isomers of Hexamethylindanopyran with the human olfactory receptor OR5AN1, a receptor known to be activated by other musk compounds. Molecular docking simulations have suggested that the (4R,7S)-isomer exhibits a 23% weaker binding affinity for OR5AN1 compared to the (4S,7S)-isomer vulcanchem.com. This difference in affinity likely contributes to the reported variations in their odor profiles and intensities.
The general mechanism of action for Hexamethylindanopyran involves its binding to specific olfactory receptors in the nasal epithelium, which in turn initiates a signal transduction pathway leading to the perception of its characteristic musky scent . The rigid, bicyclic structure of the Hexamethylindanopyran core, with its specific arrangement of methyl groups, is thought to enhance its binding affinity to these receptors .
The broader field of olfaction research increasingly utilizes computational approaches to screen large libraries of potential odorants against specific ORs, helping to de-orphanize receptors and understand their ligand-binding profiles elifesciences.orgplos.orgnih.govnih.gov. These studies often involve creating homology models of the ORs, as obtaining crystal structures has been challenging, followed by docking and sometimes MD simulations to refine the binding poses and assess the stability of the interaction nih.govnih.gov.
Quantum Chemical Calculations of Binding Energies (e.g., DFT)
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic properties and interaction energies between molecules. These methods can provide more accurate calculations of binding energies compared to the more classical force fields used in molecular docking and dynamics simulations.
Structure-Activity Relationship (SAR) Investigations for (4S,7S)-Hexamethylindanopyran and Related Chiral Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In olfaction, SAR helps to correlate specific molecular features, including stereochemistry, with the perceived odor character and intensity. The chiral nature of (4S,7S)-Hexamethylindanopyran and its related analogs makes them excellent subjects for SAR studies, as subtle changes in their three-dimensional structure can lead to significant differences in their interaction with olfactory receptors.
The most direct piece of SAR data for Hexamethylindanopyran isomers is the computationally predicted difference in binding affinity for the human olfactory receptor OR5AN1. The (4S,7S) isomer is predicted to have a stronger binding affinity than the (4R,7S) isomer vulcanchem.com. This aligns with the general principle that different stereoisomers of a chiral odorant can exhibit distinct olfactory profiles due to the stereoselective nature of the olfactory receptors nih.gov.
The commercial fragrance ingredient known as Galaxolide® is a mixture of isomers, and its odor threshold has been determined to be 0.9 ng/L of air publisherspanel.com. It is noted, however, that this threshold can vary for different stereoisomers or for different isomeric mixtures, highlighting the impact of stereochemistry on potency publisherspanel.com.
The olfactory characteristics of various Hexamethylindanopyran isomers further illustrate these structure-activity relationships. While detailed sensory panel data is not always available, general descriptions from fragrance material databases provide some insights. For instance, the racemic mixture of Galaxolide is described as having a powerful, typical musk odor nih.gov. In contrast, other isomers are noted to have weaker or slightly different scent profiles. The stereoselective configuration of the methyl groups on the Hexamethylindanopyran scaffold creates distinct three-dimensional shapes, influencing how each isomer fits into the binding pocket of an olfactory receptor. This steric "fit" is a critical determinant of the resulting odor perception.
Environmental Fate and Ecotoxicological Research on Hexamethylindanopyran, 4s,7s
Environmental Persistence and Distribution in Water Systems
Due to its physicochemical properties, including limited water solubility, Hexamethylindanopyran is frequently detected in aquatic systems worldwide. ontosight.aioup.com Wastewater treatment plant (WWTP) effluents are considered a primary source of this compound into the environment. rsc.org
Resistance to Degradation in Wastewater Treatment Plants
Hexamethylindanopyran demonstrates notable resistance to complete degradation during conventional wastewater treatment processes. epa.gov While some removal occurs, a significant portion of the compound can pass through treatment facilities and be discharged into receiving waters. epa.govlnu.se Studies have reported removal efficiencies for HHCB in WWTPs ranging from 25% to 83%. lnu.se In treated effluents, HHCB concentrations can range from 0.1 to 10 µg/L. mdpi.com
Table 1: HHCB Removal Efficiency in Different Wastewater Biofilm Processes
| Treatment Process | Stage | Removal Percentage (%) |
| Rotating Bed Biofilm Reactor (RBBR) | First Stage | 3 - 4 |
| Rotating Bed Biofilm Reactor (RBBR) | Second Stage | 70 - 79 |
| Fixed Bed Reactor (FBR) | First Stage | 84 - 95 |
| Fixed Bed Reactor (FBR) | Second Stage | 96 - 99 |
Data sourced from a study on biofilm processes for micropollutant removal. lnu.se
Occurrence and Transport in Aquatic Environments
The incomplete removal of Hexamethylindanopyran in WWTPs leads to its widespread occurrence in various aquatic environments. ontosight.aigreenpeace.to It has been detected in wastewater influent at concentrations between 1,780–12,700 ng/L and in effluent at 2,360–3,660 ng/L in some studies, and between 42–451 ng/L in effluent in others. lnu.se Consequently, it is found in surface waters, with river water concentrations reported to range from less than 3 ng/L to as high as 600 ng/L. lnu.se In some highly urbanized areas, raw wastewater concentrations can reach up to 90 μg/L. mdpi.com The compound has also been detected in the North Sea. greenpeace.to Its presence in rainwater has also been documented, indicating atmospheric transport can contribute to its distribution. greenpeace.to
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
The lipophilic nature of Hexamethylindanopyran contributes to its potential to accumulate in the tissues of living organisms. oup.comd-nb.info Studies have confirmed its presence in a variety of aquatic species, including algae, invertebrates, and fish. nih.govruc.dk
Uptake and Accumulation Kinetics in Biota
The bioaccumulation of Hexamethylindanopyran has been observed in numerous aquatic organisms. For example, the freshwater plant Lemna minor (duckweed) demonstrated a high removal efficiency of HHCB from water, with uptake by the plant identified as a key removal mechanism. mdpi.com In a 14-day study, the intracellular concentration in Lemna minor decreased over time, suggesting metabolic processes may be at play. mdpi.com
In benthic invertebrates, sediment-associated HHCB has been shown to accumulate in worms. Biota-sediment accumulation factor (BSAF) values, which indicate the ratio of the concentration in the organism to the concentration in the sediment, were found to be between 0.29–0.66 for Branchiura sowerbyi and 0.94–2.11 for Limnodrilus hoffmeisteri. ruc.dk
A dietary exposure study using bluegill sunfish (Lepomis macrochirus) provided specific kinetic data. The study, which involved a 14-day uptake phase followed by a 28-day depuration phase, determined key bioaccumulation metrics.
Table 2: Bioaccumulation Metrics for HHCB in Bluegill Sunfish (Lepomis macrochirus)
| Parameter | Value |
| Depuration Rate Constant (k2) | -0.1468 |
| Assimilation Efficiency (α) | 0.1648 |
| Lipid Corrected Biomagnification Factor (BMFKL) | 0.082 |
Data from a dietary exposure bioaccumulation test. regulations.gov
Trophic Transfer and Biomagnification Studies
Trophic transfer refers to the movement of contaminants through a food web. A study on marine food webs in the Bohai Sea investigated the trophic transfer of HHCB. nih.gov The concentrations of HHCB in the muscles of various organisms ranged from 2.75 to 365.40 μg/g lipid weight. nih.gov The study calculated trophic magnification factors (TMFs), which describe the concentration change from one trophic level to the next. The TMFs for HHCB were found to be lower than 1, indicating that biomagnification, the process where the concentration of a contaminant increases at successively higher levels in a food chain, is not occurring in these marine food webs. nih.gov
Biotransformation and Abiotic Degradation Pathways in Environmental Matrices
Hexamethylindanopyran can be transformed in the environment through both biological and non-biological processes. nih.govrsc.orgnih.gov
Abiotic degradation, particularly photodegradation, plays a role in the environmental fate of HHCB. rsc.orgresearchgate.net Studies have shown that HHCB can be efficiently degraded by direct photolysis under simulated sunlight and UVC light. rsc.org Indirect photolysis, induced by reactive oxygen species (ROS) such as hydroxyl radicals (˙OH), carbonate radicals (CO₃˙⁻), triplet states of dissolved organic matter (³DOM*), and singlet oxygen (¹O₂), also contributes to its breakdown. rsc.org The presence of hydrogen peroxide (H₂O₂) can significantly enhance degradation due to the increased production of hydroxyl radicals. rsc.org A major transformation product identified from photodegradation is HHCB-lactone. rsc.org
Biotransformation by microorganisms is another key degradation pathway. Freshwater fungi, such as Myrioconium sp. and Clavariopsis aquatica, have been shown to convert HHCB into various products. nih.govacs.org The initial step often involves hydroxylation at different carbon positions, followed by further metabolism that can form diketone, peroxide, and O-methylated derivatives. nih.govacs.org Extracellular enzymes like laccases, produced by these fungi, can oxidize HHCB and catalyze the formation of HHCB-lactone. nih.govacs.org Algae, such as Navicula sp. and Scenedesmus quadricauda, can also effectively remove and metabolize HHCB. nih.gov The proposed metabolic pathways in algae include hydroxylation, methoxylation, methylation, ketonization, and demethylation. nih.gov
Microbial Degradation Mechanisms and Metabolite Identification
The biodegradation of Hexamethylindanopyran, (4S,7S)- is a slow process. ifremer.fr Studies have shown that it is not readily biodegradable. industrialchemicals.gov.au In laboratory experiments using marine sediment slurries, the half-life of Galaxolide under biotic conditions was found to be 129 days. ifremer.frnih.gov The degradation appears to be more limited under anoxic (oxygen-deficient) conditions compared to oxic (oxygen-rich) conditions. ifremer.frnih.gov
Research has led to the isolation of novel aerobic bacteria capable of degrading synthetic musks. nih.gov Strains primarily from the Bacillus genus have been identified as having the ability to biodegrade these compounds. ifremer.frnih.gov However, in some studies, such as with the freshwater oligochaete Limnodrilus hoffmeisteri, no biotransformation products of Galaxolide were detected in either the organism's tissue or the surrounding sediment, suggesting that in some organisms, direct biotransformation is limited. acs.orgwur.nl
The primary and most frequently identified metabolite of Galaxolide in various environmental and laboratory settings is its oxidized form, known as HHCB-lactone. uah.esrsc.orgmdpi.com This transformation product is considered a relatively stable end product of Galaxolide metabolism and has been detected in environmental samples. uah.es
Table 1: Identified Microbial Degradation Metabolites of Hexamethylindanopyran, (4S,7S)-
| Metabolite Name | Chemical Formula | Notes |
| HHCB-lactone | C₁₈H₂₄O₂ | A primary and stable oxidation product found in environmental samples. uah.esrsc.orgmdpi.com |
Advanced Analytical Methods for Stereoselective Characterization of 4s,7s Hexamethylindanopyran
Mass Spectrometry-Based Methods for Trace Analysis and Environmental Monitoring
Mass spectrometry (MS) has become an indispensable tool for environmental science, offering the high sensitivity and specificity required to detect and quantify trace amounts of pollutants. azooptics.comnih.gov When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS-based methods provide robust platforms for the monitoring of specific chemical compounds like Hexamethylindanopyran in various environmental compartments. nih.govmanchester.ac.uk The challenge with Hexamethylindanopyran lies not only in detecting its low concentrations but also in distinguishing between its stereoisomers, as they may exhibit different environmental fates and toxicological profiles.
Advanced methods utilizing tandem mass spectrometry (MS/MS) are particularly powerful for trace analysis in complex matrices such as wastewater, surface water, and sediment. researchgate.netresearchgate.net Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enhance selectivity by monitoring specific precursor-to-product ion transitions, thereby reducing matrix interference and improving detection limits. manchester.ac.ukresearchgate.net
For the specific stereoselective characterization of (4S,7S)-Hexamethylindanopyran, chiral chromatography is essential. wuxiapptec.comcsic.es While GC can sometimes be used with chiral columns, LC is often more versatile for separating enantiomers and diastereomers of pharmaceutical and environmental interest. csic.esunife.it The development of a chiral LC-MS/MS method involves optimizing both the chromatographic separation on a chiral stationary phase (CSP) and the mass spectrometric detection to achieve sensitive and accurate quantification of individual isomers. osti.govnih.gov
Research Findings:
Detailed research has focused on developing methods capable of separating chiral molecules from complex samples for quantification. While specific environmental monitoring data for the (4S,7S)- isomer is not extensively published, the methodology is well-established from work on other chiral pollutants and fragrance compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including fragrance ingredients. azooptics.comuliege.be For trace quantification, GC coupled with a tandem mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often the method of choice. This approach provides high selectivity and sensitivity, which is critical for detecting low-level contaminants in environmental samples. manchester.ac.ukresearchgate.net Sample preparation, often involving techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is crucial for extracting the analyte from matrices like soil or water. manchester.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS): For the separation of stereoisomers, LC-MS/MS is frequently employed. wuxiapptec.comunife.it The primary challenge is to find a chiral column and mobile phase combination that effectively separates the isomers while being compatible with the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI). csic.esosti.gov Researchers have successfully developed LC-MS/MS methods for a wide range of chiral compounds, demonstrating the feasibility of applying this approach to (4S,7S)-Hexamethylindanopyran. unife.itnih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS in non-target and suspect screening has become a powerful tool in environmental monitoring. europa.euresearchgate.net This technology allows for the detection and identification of a broad range of contaminants without prior selection of target compounds. It could be instrumental in identifying the presence of Hexamethylindanopyran and its transformation products in environmental samples, with subsequent quantification performed using targeted MS/MS methods. nih.govnih.gov
The following data tables summarize the key mass spectrometric properties of Hexamethylindanopyran and provide an example of the instrumental parameters that would be used in a trace analysis method.
Table 1: Mass Spectrometric Properties of (4S,7S)-Hexamethylindanopyran
This table outlines the fundamental identifiers and properties of the target compound, which are crucial for its identification in mass spectrometry. The exact mass is particularly important for high-resolution mass spectrometry analysis. nih.gov
| Property | Value |
| IUPAC Name | (4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
| CAS Number | 172339-62-7 |
| Molecular Formula | C₁₈H₂₆O |
| Monoisotopic Mass | 258.198365449 Da |
Table 2: Illustrative GC-MS/MS Parameters for Trace Analysis of Hexamethylindanopyran
This table shows hypothetical yet representative Multiple Reaction Monitoring (MRM) transitions for the quantification and confirmation of Hexamethylindanopyran. The precursor ion is the molecular ion, and the product ions are characteristic fragments used for specific detection. manchester.ac.ukresearchgate.net
| Analytical Mode | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| MRM | 258.2 | 243.2 | 215.2 | 15 |
Future Research Trajectories and Interdisciplinary Perspectives on Hexamethylindanopyran, 4s,7s
Innovations in Asymmetric Synthesis and Green Chemistry for Indanopyran Production
The commercial synthesis of Galaxolide typically results in a mixture of stereoisomers. However, research has demonstrated that the desirable musk fragrance is primarily attributed to the (4S,7R) and (4S,7S) isomers, while the (4R)-isomers are significantly weaker or almost odorless. researchgate.netoup.com This understanding has propelled research into stereoselective, or asymmetric, synthesis to produce the olfactorily active isomers more efficiently.
These methods represent a significant step towards reducing the chemical waste associated with the production and separation of unwanted isomers. Future research will likely focus on developing even more efficient and selective catalysts, potentially including biocatalysts, and utilizing greener solvents and reaction conditions to further minimize the environmental footprint of Hexamethylindanopyran production.
Environmental Remediation Technologies for Persistent Organic Pollutants
Hexamethylindanopyran, as a component of Galaxolide (HHCB), is a persistent organic pollutant frequently detected in aquatic environments due to its widespread use in consumer products and its resistance to degradation in conventional wastewater treatment plants (WWTPs). nih.govresearchgate.netontosight.airesearchgate.net Studies have shown its presence in WWTP influents, effluents, and sludge, as well as in surface waters. nih.govacs.org
The removal efficiency of HHCB in WWTPs can be variable, with reported values ranging from approximately 30% to 70%. nih.govresearchgate.net Adsorption to sludge is a significant removal mechanism due to the compound's lipophilic nature. nih.gov However, the portion that remains in the effluent is continuously released into the environment.
Future research is focused on developing more effective remediation technologies. One promising avenue is phytoremediation, which uses plants to remove pollutants. A study on Lemna minor (common duckweed) demonstrated high removal efficiency for Galaxolide (up to 99.7%) through a combination of sorption, photodegradation, and uptake by the plant. mdpi.com
Other advanced oxidation processes are also being explored. The goal is to develop technologies that can be integrated into existing wastewater treatment infrastructure to more effectively remove persistent organic pollutants like Hexamethylindanopyran before they enter the environment.
Concentrations of HHCB (Galaxolide) in Wastewater Treatment Plants
| Sample Type | Concentration Range (ng/L) | Reference |
|---|---|---|
| Influent | 1251.4 - 3003.8 | nih.gov |
| Effluent | 492.8 - 1285.3 | nih.gov |
| Influent | up to 4300 | acs.org |
| Effluent | up to 1760 | acs.org |
Development of Novel Biosensors for (4S,7S)-Hexamethylindanopyran Detection
The need for rapid, sensitive, and cost-effective methods for monitoring environmental pollutants like Hexamethylindanopyran has driven research into the development of novel biosensors. researchgate.neted.ac.uk Traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) are accurate but can be time-consuming and require sophisticated laboratory equipment. nih.govnanobioletters.com
Biosensors offer an attractive alternative by utilizing biological recognition elements, such as antibodies, enzymes, or even whole cells, coupled with a transducer to generate a measurable signal. researchgate.neted.ac.uk For the detection of Hexamethylindanopyran, research could focus on developing immunosensors that use antibodies specific to the (4S,7S)-isomer. This would allow for highly selective detection, which is crucial given the stereoisomer-dependent properties of the compound.
Another approach could be the use of olfactory receptor-based biosensors. By immobilizing the specific OR that binds to (4S,7S)-Hexamethylindanopyran onto a sensor chip, it may be possible to create a highly sensitive "artificial nose" for its detection. Advances in synthetic biology and nanotechnology are providing the tools to design and fabricate such novel biosensing platforms. ed.ac.uk These could eventually be deployed for on-site, real-time monitoring of water quality. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
